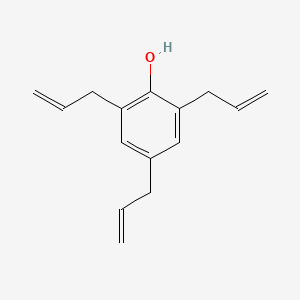
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods utilize commercially available reagents and adhere to green chemistry principles, minimizing the use of toxic solvents and reducing the formation of byproducts .
化学反応の分析
Types of Reactions
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 4-Chloro-2-ethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes . In anti-tubercular applications, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Known for its anti-inflammatory and analgesic properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness
4-Chloro-2-ethyl-1,3-benzothiazol-6-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and ethyl groups contribute to its enhanced antimicrobial and anti-tubercular activities compared to other benzothiazole derivatives .
特性
CAS番号 |
83386-04-3 |
|---|---|
分子式 |
C9H9ClN2S |
分子量 |
212.70 g/mol |
IUPAC名 |
4-chloro-2-ethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-2-8-12-9-6(10)3-5(11)4-7(9)13-8/h3-4H,2,11H2,1H3 |
InChIキー |
WPLYLORXXDHHLO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


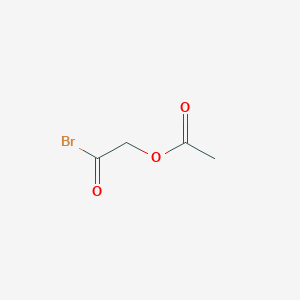
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
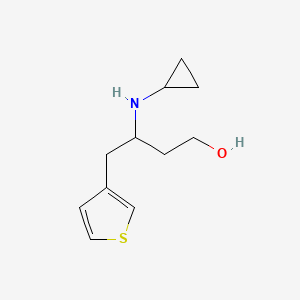
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
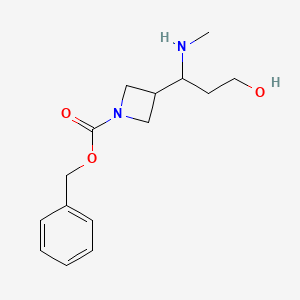
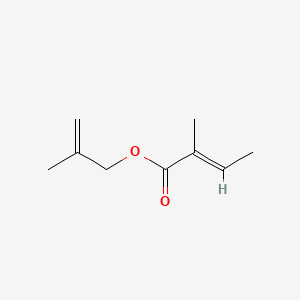
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
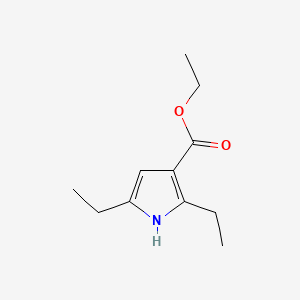
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
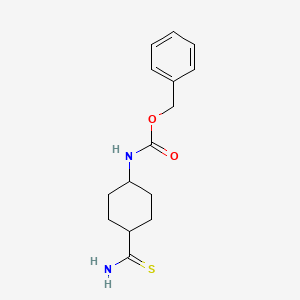
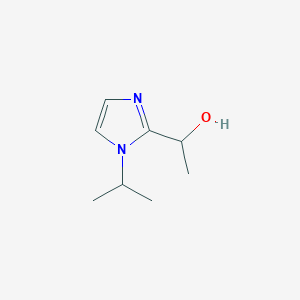
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
